(2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride
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Overview
Description
(2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride is an organic compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol . It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a dimethyloxolan ring. This compound is typically used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride involves the reaction of 2,2-dimethyloxolane with hydrazine under controlled conditions. The reaction is typically carried out in the presence of a hydrochloric acid catalyst to facilitate the formation of the hydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
(2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is used in biochemical studies to investigate the role of hydrazine derivatives in biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or diagnostic agents, often involves this compound.
Mechanism of Action
The mechanism of action of (2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,2-Dimethyloxolan-3-yl)hydrazine hydrochloride include other hydrazine derivatives, such as:
- (2,2-Dimethyloxolan-3-yl)hydrazine
- (2,2-Dimethyloxolan-3-yl)hydrazine sulfate
- (2,2-Dimethyloxolan-3-yl)hydrazine nitrate
Uniqueness
What sets this compound apart from these similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in research and industrial settings .
Properties
IUPAC Name |
(2,2-dimethyloxolan-3-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2)5(8-7)3-4-9-6;/h5,8H,3-4,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHIZABADGNWET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)NN)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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